molecular formula C30H21N3 B3068216 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline CAS No. 326002-91-9

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline

Cat. No.: B3068216
CAS No.: 326002-91-9
M. Wt: 423.5 g/mol
InChI Key: DIHBEBXSUDAGON-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline is the construction of covalent organic frameworks (COFs) . These COFs are used in various applications such as gas adsorption, separations, storage, and more .

Mode of Action

The compound is a star-shaped, fully conjugated molecule with three methylated pyridinium rings connected by a triple bond spacer to a central benzene core . It exhibits peculiar redox and charge transfer properties . The spatial separation of the benzene and acetylene cores leads to efficient charge separation and suppressed charge recombination .

Biochemical Pathways

The compound is involved in the photochemical reduction of CO2 to CO . This process is facilitated by the carbon-carbon double bond linkage, which allows for efficient electron transport over the skeletons .

Pharmacokinetics

The compound has a molecular weight of 462.5, a density of 1.30±0.1 g/cm3 (Predicted), and a boiling point of 734.7±60.0 °C (Predicted) . Its LogP value is 8.17, indicating its lipophilicity . .

Result of Action

The result of the compound’s action is the formation of highly stable β-ketoenamine and abundant alkynyl groups . These groups contribute to the high porosity of the resulting MOFs .

Action Environment

The compound is stored under an inert atmosphere at room temperature . Environmental factors such as temperature and atmospheric conditions could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

The synthesis of 4,4’,4’‘-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline typically involves the condensation of 2,2’-bipyridine-5,5’-dicarbaldehyde with 4,4’,4’'-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4,4’,4’'-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline include:

The uniqueness of 4,4’,4’'-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline lies in its star-shaped structure and fully conjugated system, which provide distinct electronic and photochemical properties .

Properties

IUPAC Name

4-[2-[3,5-bis[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21H,31-33H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHBEBXSUDAGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)N)C#CC4=CC=C(C=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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